molecular formula C18H22N2O3S B4713186 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide

Cat. No. B4713186
M. Wt: 346.4 g/mol
InChI Key: ILQSVFVLOPBMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic and inflammatory pain.

Mechanism of Action

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is a selective antagonist of the AT2R, which is expressed in the nervous system and has been implicated in the regulation of pain. By blocking the activity of the AT2R, this compound reduces pain signaling and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in preclinical models, which is consistent with its activity as an AT2R antagonist. This compound has also been shown to have anti-inflammatory effects, which may be related to its activity as an AT2R antagonist.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of chronic pain, which suggests that it may have clinical utility. One limitation of this compound is its relatively low potency, which may limit its effectiveness in some contexts.

Future Directions

There are several potential future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound, which may improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), to improve pain relief.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these models, this compound has been shown to reduce pain behavior and improve quality of life. This compound has also been tested in clinical trials for the treatment of neuropathic pain, with promising results.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-10-8-16(9-11-17)18(21)19-13-15-7-5-6-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSVFVLOPBMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.